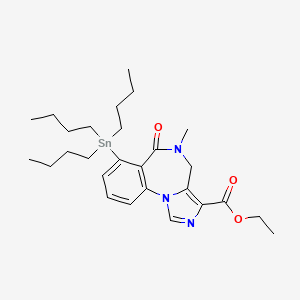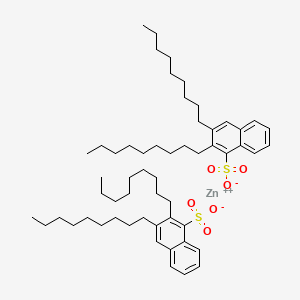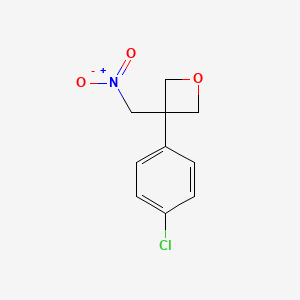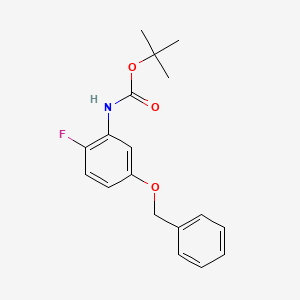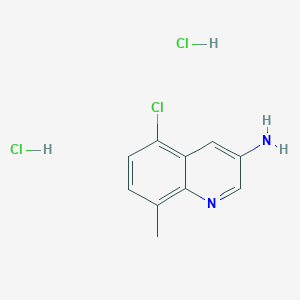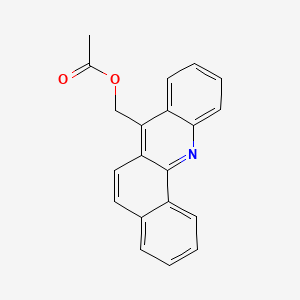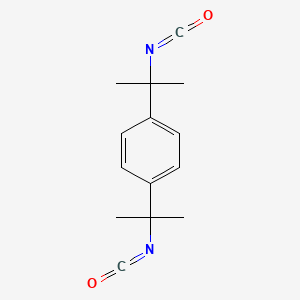![molecular formula C10H16N2O5 B13743068 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate CAS No. 3452-65-1](/img/structure/B13743068.png)
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate typically involves the reaction of aziridine with ethylene glycol derivatives under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridine rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace the aziridine ring or other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the reactions, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers.
Wissenschaftliche Forschungsanwendungen
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Materials Science: It is used in the synthesis of polymers and coatings due to its reactivity and ability to form cross-linked structures.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of cancer research.
Wirkmechanismus
The mechanism of action of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine ring’s high strain energy facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzymes and disruption of cellular processes, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid derivatives: Studied for their potential as protein disulfide isomerase inhibitors.
Uniqueness
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is unique due to its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
3452-65-1 |
|---|---|
Molekularformel |
C10H16N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
2-[2-(aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O5/c13-9(11-1-2-11)16-7-5-15-6-8-17-10(14)12-3-4-12/h1-8H2 |
InChI-Schlüssel |
CIQRDAIZBSGIMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)OCCOCCOC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
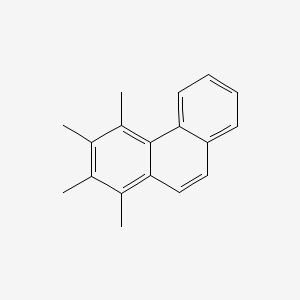
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
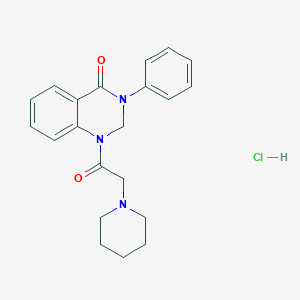
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)

